Ethyl [4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate
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Overview
Description
Ethyl N-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate typically involves the reaction of 4-(4-chlorophenyl)-2-phenyl-1,3-thiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 0-40°C with constant stirring for 1-2 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles, leading to the substitution of the ethoxy group.
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Nucleophilic substitution: Substituted carbamates or ureas.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Scientific Research Applications
Ethyl N-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl N-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication. Additionally, it may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl N-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate can be compared with other carbamate derivatives, such as:
Ethyl N-(4-chlorophenyl)-N-(methylsulfonyl)carbamate: Similar structure but with a methylsulfonyl group instead of a thiazole ring.
Ethyl N-(4-chloro-2-methylphenyl)carbamate: Contains a methyl group on the phenyl ring instead of a thiazole ring.
Ethyl N-(4-chlorophenyl)-N-cyanocarbamate: Features a cyano group instead of a thiazole ring.
Properties
Molecular Formula |
C18H15ClN2O2S |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
ethyl N-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate |
InChI |
InChI=1S/C18H15ClN2O2S/c1-2-23-18(22)21-17-15(12-8-10-14(19)11-9-12)20-16(24-17)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,21,22) |
InChI Key |
JESJNIXWPGLDSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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